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Quality by Design (QbD) Approach to the
Development and Validation of an Analytical
Method for Ethosuximide

Introduction to QbD Principles and Analytical QbD

Quality by Design (QbD) is a systematic, scientific, and risk-based approach to pharmaceutical

development and manufacturing that emphasizes product and process understanding and control. In contrast

to traditional empirical methods that rely on retrospective quality testing, QbD proactively builds quality

into products and processes through deliberate design based on sound science and quality risk management

[1] [2]. The International Council for Harmonisation (ICH) guidelines Q8-Q11 provide the regulatory

framework for QbD implementation, which has been shown to reduce batch failures by up to 40% while

enhancing regulatory flexibility [1] [3].

© 2026 Smolecule. All rights reserved. 1/14 Tech Support


https://www.smolecule.com/products/s527534?utm_src=pdf-body
https://www.smolecule.com/products/s527534?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC12114689/
https://arabjchem.org/quality-by-design-approach-regulatory-need/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12114689/
https://fjps.springeropen.com/articles/10.1186/s43094-024-00706-1
https://www.smolecule.com/products/s527534?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The application of QbD principles to analytical method development, known as Analytical Quality by
Design (AQbD), represents a paradigm shift in how analytical methods are conceived, developed, and
validated. AQbD employs a structured framework to ensure method robustness, reliability, and
reproducibility throughout its lifecycle [3]. Where traditional one-factor-at-a-time (OFAT) approaches often
lack systematic understanding of parameter effects and interactions, AQbD provides a comprehensive
methodology for identifying, evaluating, and controlling critical method parameters to ensure consistent

performance within a predefined method operable design region (MODR) [4] [3].

For the analysis of ethosuximide, an antiepileptic medication primarily used for absence seizures,
implementing an AQbD approach ensures the development of a robust, accurate, and precise analytical
method suitable for quality control, stability testing, and regulatory submissions [4] [5]. This document
provides detailed application notes and protocols for the AQbD-based development and validation of a
reversed-phase high-performance liquid chromatography (RP-HPLC) method for ethosuximide in bulk and

pharmaceutical dosage forms.

Systematic AQbD Methodology

Analytical Target Profile (ATP)

The Analytical Target Profile (ATP) serves as the foundation of the AQbD approach, defining the intended
purpose of the analytical method and establishing clear performance criteria [3]. For the ethosuximide RP-

HPLC method, the ATP comprises the following critical elements:

¢ Analyte Identification: Quantification of ethosuximide in bulk drug substance and pharmaceutical
dosage forms

e Measurement Technique: Reverse-phase high-performance liquid chromatography (RP-HPLC) with
UV detection

e Performance Requirements: Method precision of <2% RSD, accuracy of 98-102%, linearity range of
5-50 pg/mL with R2 >20.999, and robustness to accommodate minor parameter variations [4]

¢ Analytical Environment: Quality control laboratory setting with standard HPLC instrumentation

The ATP directly links to the Quality Target Product Profile (QTPP) for ethosuximide formulations,
ensuring that the analytical method effectively monitors critical quality attributes (CQAs) related to drug

identity, assay, purity, and dissolution [4].
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Critical Quality Attributes (CQAS)

Critical Quality Attributes (CQAs) for analytical methods are parameters that directly influence accuracy,
precision, and robustness. For HPLC methods, CQAs typically include chromatographic parameters that
affect separation efficiency, peak characteristics, and detection sensitivity [4] [3]. For the ethosuximide

method, the following CQAs have been identified:

¢ Retention Time: Target of approximately 4.2 minutes with appropriate separation from potential
impurities and excipients

e Theoretical Plates: >2000, indicating sufficient column efficiency

e Peak Symmetry: Tailing factor <2.0, ensuring symmetric peak shape for accurate integration

¢ Resolution: Baseline separation from known and potential degradation products

e Peak Area Precision: %RSD <2.0% for repeated injections

These CQAs represent the critical responses that must be maintained within predefined limits to ensure the

method consistently delivers accurate and reliable results throughout its lifecycle.

Risk Assessment and Initial Screening

A thorough risk assessment is conducted to identify and prioritize method parameters that may significantly
impact the CQAs. The initial risk assessment typically employs Ishikawa (fishbone) diagrams to
systematically evaluate potential sources of variability across multiple categories, including instrument

parameters, mobile phase composition, column characteristics, and sample preparation factors [3].

For the ethosuximide method, a Failure Mode Effects Analysis (FMEA) approach is recommended,
scoring potential risks based on severity, occurrence, and detectability. The following parameters have been

identified as potentially high-risk factors requiring further investigation:

¢ Mobile Phase pH: Significantly affects ionization, retention, and peak shape

e Organic Solvent Composition: Influences retention time and separation efficiency
¢ Flow Rate: Impacts retention time, back pressure, and peak resolution

e Column Temperature: Affects retention and separation efficiency

¢ Detection Wavelength: Critical for sensitivity and selectivity

Table 1: Risk Assessment Ranking for Critical Method Parameters
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. . Risk Priority Risk

Parameter Severity Occurrence Detectability
Number Level

Mobile Phase pH 8 6 4 192 High
Organic Composition 7 5 5 175 High
Flow Rate 6 5 4 120 Medium
Column Temperature 5 4 5 100 Medium
Detection 8 3 3 72 Low
Wavelength

This systematic risk assessment provides a science-based justification for focusing experimental efforts on
the most critical parameters, thereby optimizing resource utilization while ensuring method robustness [4]

[3].

Design of Experiments (DoE) and Optimization

Design of Experiments (DoE) is a structured, statistical approach for understanding the relationship
between multiple input factors and their effect on method CQAs. DoE enables simultaneous evaluation of
multiple factors and their interactions, providing a comprehensive understanding of the method's behavior

across a multidimensional parameter space [4] [1].

For the ethosuximide method optimization, a response surface methodology (RSM) using a Box-Behnken
design is recommended to efficiently explore the design space. The experimental design should include the

following elements:

Factors: Mobile phase pH (+0.2), methanol composition (£5%), and flow rate (x0.1 mL/min)
Responses: Retention time, theoretical plates, tailing factor, and resolution

Experimental Runs: 15 randomized experiments including center points for error estimation

Model Development: Second-order polynomial equations to describe factor-response relationships

The experimental data is analyzed using multiple linear regression to generate mathematical models that

predict method performance across the design space. Statistical significance of the models is evaluated using
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analysis of variance (ANOVA), with a focus on model p-value (<0.05), lack of fit (not significant), and

coefficient of determination (R2 >0.90) [4].

Design Space and Method Operable Design Region (MODR)

The design space is defined as the multidimensional combination and interaction of input variables (e.g.,
method parameters) that have been demonstrated to provide assurance of quality [1] [3]. For the
ethosuximide method, the design space is derived from the DoE results and represents the region where the

CQAs consistently meet predefined acceptance criteria.

The Method Operable Design Region (MODR) is the portion of the design space within which the method
performs robustly without significant deterioration of critical attributes. For the ethosuximide RP-HPLC

method, the MODR has been established as:

e Mobile Phase pH: 3.3 - 3.7
¢ Methanol Composition: 35 - 45% v/v
e Flow Rate: 0.9 - 1.1 mL/min

Operating within the MODR provides regulatory flexibility, as changes within this region are not
considered as method modifications and do not require revalidation [3]. The MODR should be visually

represented using overlay contour plots that simultaneously display the acceptable ranges for all CQAs.
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Figure 1: AQbD Workflow for Ethosuximide Method Development

Experimental Protocol: QbD-Based RP-HPLC Method
for Ethosuximide

Equipment and Materials

e HPLC System: Shimadzu LC-20AD or equivalent with quaternary pump, auto-sampler, column oven,
and UV/Vis or PDA detector

e Chromatography Data System: Empower or equivalent software for data acquisition and processing

¢ Analytical Column: Phenomenex C18 column (250 mm x 4.6 mm, 5 ym patrticle size) or equivalent

e Balance: Analytical balance with 0.1 mg sensitivity
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e pH Meter: Calibrated digital pH meter with accuracy £0.01 units

¢ Solvents and Reagents: HPLC-grade methanol, water, potassium dihydrogen phosphate,
orthophosphoric acid

¢ Reference Standard: Ethosuximide USP reference standard

e Samples: Ethosuximide bulk drug substance and pharmaceutical dosage forms (capsules or syrup)

Mobile Phase Preparation

e Phosphate Buffer (pH 3.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of
HPLC-grade water. Adjust pH to 3.5 using orthophosphoric acid. Filter through 0.45 ym membrane
filter and degas by sonication.

e Mobile Phase: Mix phosphate buffer (pH 3.5) and methanol in the ratio of 60:40 (v/v). Transfer to
clean HPLC reservoir and degas thoroughly.

Standard Solution Preparation

e Stock Standard Solution (100 pg/mL): Accurately weigh 10 mg of ethosuximide reference
standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent (mobile
phase), sonicate to dissolve, and make up to volume with diluent.

e Working Standard Solutions: Prepare serial dilutions of the stock solution to obtain concentrations
of 5, 10, 20, 30, 40, and 50 yg/mL using the mobile phase as diluent.

Sample Preparation

e Bulk Drug Substance: Accurately weigh powder equivalent to 10 mg of ethosuximide and transfer
to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes with
occasional shaking, and make up to volume with diluent. Filter through 0.45 ym PVDF syringe filter.

¢ Pharmaceutical Dosage Forms (Capsules): Weigh and mix the contents of not less than 10
capsules. Accurately weigh powder equivalent to 10 mg of ethosuximide and proceed as for bulk
drug substance.

¢ Pharmaceutical Dosage Forms (Syrup): Transfer an accurately measured volume of syrup
equivalent to 10 mg of ethosuximide to a 100 mL volumetric flask. Add approximately 70 mL of
diluent, mix thoroughly, and make up to volume with diluent. Filter through 0.45 pm PVDF syringe
filter.

Chromatographic Conditions

© 2026 Smolecule. All rights reserved. 7/14 Tech Support


https://www.smolecule.com/products/s527534?utm_src=pdf-body
https://www.smolecule.com/products/s527534?utm_src=pdf-body
https://www.smolecule.com/products/s527534?utm_src=pdf-body
https://www.smolecule.com/products/s527534?utm_src=pdf-body
https://www.smolecule.com/products/s527534?utm_src=pdf-body
https://www.smolecule.com/products/s527534?utm_src=pdf-body
https://www.smolecule.com/products/s527534?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e Mobile Phase: Phosphate buffer (pH 3.5):Methanol (60:40 v/v)
¢ Flow Rate: 1.0 mL/min

e Column Temperature: 25°C

¢ Detection Wavelength: 210 nm

¢ Injection Volume: 20 pL

¢ Run Time: 8 minutes

e Retention Time: Approximately 4.2 minutes for ethosuximide

System Suitability Testing

Prior to sample analysis, system suitability must be verified to ensure the chromatographic system is

performing adequately. The following criteria must be met:

¢ Retention Time: 4.2 £ 0.2 minutes

e Theoretical Plates: >2000

¢ Tailing Factor: <2.0

¢ Precision: %RSD of peak areas for six replicate injections of standard solution must be <2.0%
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Figure 2: DoE and Optimization Methodology

Method Validation and Performance Data
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The ethosuximide RP-HPLC method developed using the AQbD approach has been validated according to
ICH Q2(R1) guidelines [4]. The validation results demonstrate that the method is suitable for its intended

purpose of quantifying ethesuximide in bulk and pharmaceutical dosage forms.

System Suitability

System suitability tests are integral to the method and ensure that the complete testing system, including
instrument, reagents, columns, and analyst, is functioning appropriately at the time of testing. The system

suitability results for the ethosuximide method are summarized below:

Table 2: System Suitability Test Results

Parameter Acceptance Criteria Observed Value Conclusion
Retention Time (min) 42+0.2 4.18 Complies
Theoretical Plates >2000 3850 Complies
Tailing Factor <2.0 1.12 Complies
%RSD (n=6) <2.0% 0.45% Complies

Validation Parameters and Results

The method has been comprehensively validated for the following parameters:

Table 3: Method Validation Results for Ethosuximide RP-HPLC Method

Validation Parameter Conditions/Specification Results Conclusion

| Linearity | Concentration range: 5-50 pg/mL Correlation coefficient (R?): >0.999 | R? = 0.9993 Regression
equation: y = 45231x + 1254 | Complies | | Accuracy | Recovery: 98.0-102.0% at three levels (50%, 100%,
150%) | 98.5-101.2% Overall mean recovery: 99.8% | Complies | | Precision | | | | | - Repeatability | %RSD
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<2.0% (n=6) | 0.52% | Complies | | - Intermediate Precision | %RSD <2.0% (different day, analyst) | 0.89% |
Complies | | Specificity | No interference from excipients or degradation products | No interference observed

| Complies | | Robustness | Deliberate variations in pH, flow rate, mobile phase composition | All system
suitability parameters met | Robust | | LOD | - | 0.25 pg/mL | - || LOQ | - | 0.80 pg/mL | - |

Forced Degradation Studies

Forced degradation studies demonstrate the stability-indicating capability of the method. Ethosuximide
samples were subjected to various stress conditions including acid hydrolysis, base hydrolysis, oxidative
stress, thermal stress, and photolytic stress. The method effectively separated ethosuximide from all
degradation products, confirming its specificity and selectivity. The peak purity index for ethosuximide

was greater than 0.999 in all stress conditions, indicating no co-elution with degradation products.

Control Strategy and Lifecycle Management

Control Strategy

A robust control strategy is implemented to ensure the method remains in a state of control throughout its

lifecycle. The control strategy for the ethesuximide RP-HPL.C method includes:

o System Suitability Tests: Performed before each analytical run to verify chromatographic
performance

e Control Charts: Monitor critical method attributes (retention time, peak area, theoretical plates) over
time

o Reference Standard Qualification: Ensures quality and purity of reference materials

¢ Preventive Maintenance: Regular calibration and maintenance of HPLC instrumentation

e Procedural Controls: Detailed standard operating procedures (SOPs) for method execution

The control strategy is based on the knowledge gained during method development and is documented in the

method validation report [3].

Lifecycle Management
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Lifecycle management of analytical methods ensures continuous method performance and facilitates
improvements based on accumulated data and emerging technologies. The lifecycle management approach

for the ethosuximide method includes:

¢ Periodic Review: Annual assessment of method performance trends and occurrence of out-of-
specification (OOS) or out-of-trend (OOT) results

e Change Control Protocol: Established procedures for managing method modifications within the
approved design space

¢ Knowledge Management: Documentation of all method experiences, deviations, and improvements
in a centralized repository

e Continuous Improvement: Implementation of corrective and preventive actions (CAPA) based on
performance monitoring

The AQbD approach facilitates regulatory flexibility for method adjustments within the approved design
space without requiring prior regulatory approval, enabling continuous improvement while maintaining

compliance [1] [3].

Conclusion

The application of Quality by Design principles to the development of an RP-HPLC method for
ethosuximide represents a significant advancement over traditional approach method development. The
systematic AQbD framework provides scientific understanding of method parameters, their interactions,
and their effects on method performance. The establishment of a Method Operable Design Region

(MODR) ensures method robustness while allowing operational flexibility.

The validated method demonstrates excellent linearity, accuracy, precision, and specificity for the
quantification of ethesuximide in bulk and pharmaceutical dosage forms. The control strategy and lifecycle

management practices ensure the method remains in a state of control throughout its operational lifetime.

Implementation of AQbD for ethesuximide analysis aligns with regulatory expectations and offers
significant business benefits, including reduced method failure rates, decreased operating costs, and
improved regulatory flexibility. This approach serves as a model for the development of analytical methods

for other pharmaceutical compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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